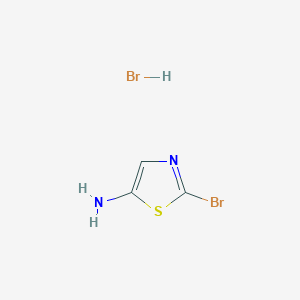

2-Bromothiazol-5-amine hydrobromide

Description

BenchChem offers high-quality 2-Bromothiazol-5-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromothiazol-5-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1,3-thiazol-5-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S.BrH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMFOTNSUDKPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102409-24-3 | |

| Record name | 2-Bromo-1,3-thiazol-5-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Bromothiazol-5-amine Hydrobromide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-bromothiazol-5-amine hydrobromide, a critical building block in contemporary medicinal chemistry. This document moves beyond a simple recitation of steps, offering a detailed examination of the underlying chemical principles, strategic considerations for the synthetic route, and practical, field-tested insights into process optimization and safety. We will explore the electrophilic bromination of 2-aminothiazole, detailing the reaction mechanism, and provide a robust, step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and authoritative resource for the preparation of this key intermediate.

Introduction: The Strategic Importance of 2-Bromothiazol-5-amine

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The targeted introduction of a bromine atom at the C5 position, yielding 2-bromothiazol-5-amine, significantly enhances its utility as a synthetic intermediate. This modification provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile construction of complex molecular architectures. Notably, this intermediate is a key precursor in the synthesis of several kinase inhibitors, including the anti-cancer drug Dasatinib.[2]

This guide provides a reliable and thoroughly-vetted protocol for the synthesis of 2-bromothiazol-5-amine as its hydrobromide salt, a stable and readily handled form of the compound.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely adopted strategy for the synthesis of 2-bromothiazol-5-amine is the direct electrophilic bromination of the 2-aminothiazole starting material. The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The amino group at the C2 position is a potent activating group, further enhancing the electron density of the ring and directing the substitution.

2.1 The Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the solvent, typically a protic acid like acetic acid, which enhances its electrophilicity.

-

Nucleophilic Attack: The electron-rich thiazole ring, activated by the C2-amino group, attacks the electrophilic bromine atom. The attack preferentially occurs at the C5 position due to the directing effect of the amino group and the inherent reactivity of this position in the thiazole ring. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base (which can be the solvent or the counter-ion of the starting material) removes the proton from the C5 position, restoring the aromaticity of the thiazole ring and yielding the 5-bromo-2-aminothiazole product.

-

Salt Formation: In the presence of excess hydrobromic acid (often generated in situ or added), the basic amino group of the product is protonated to form the stable hydrobromide salt.

Diagram: Reaction Mechanism

Sources

physicochemical properties of 2-Bromothiazol-5-amine hydrobromide

Physicochemical Profiling and Synthetic Utility of 2-Bromothiazol-5-amine Hydrobromide: A Technical Whitepaper

As a Senior Application Scientist, I frequently encounter challenges in late-stage drug functionalization involving electron-rich heterocycles. Thiazole-based amines are highly sought after in medicinal chemistry for their ability to act as bioisosteres and hydrogen-bond donors in kinase inhibitors. However, the free base form of 5-aminothiazoles is notoriously unstable.

This whitepaper provides an in-depth technical analysis of 2-Bromothiazol-5-amine hydrobromide , detailing the causality behind its salt-form selection, its physicochemical properties, and self-validating protocols for its characterization and synthetic application.

Structural Significance & Salt Form Rationale

To understand the utility of 2-Bromothiazol-5-amine hydrobromide, one must first analyze the electronic landscape of the parent free base (CAS 1375068-76-0)[1]. The 5-amino group donates its nitrogen lone pair into the

The Causality of the Hydrobromide (HBr) Salt: Converting the free base to a hydrobromide salt (CAS 2102409-24-3) is not merely a formulation trick; it is a fundamental stabilization strategy[2]. Protonation of the primary amine ties up the lone pair, disrupting its conjugation with the thiazole ring. This drastically lowers the HOMO energy, imparting kinetic stability and extending the compound's shelf-life. Furthermore, the HBr salt disrupts the planar crystal lattice energy of the neutral base, replacing it with strong ion-dipole interactions when introduced to water, thereby exponentially increasing aqueous solubility for biological assays and biphasic cross-coupling reactions[3].

Fig 1: Mechanistic pathway of HBr salt stabilization preventing oxidative degradation.

Physicochemical Properties

The quantitative physicochemical data for 2-Bromothiazol-5-amine hydrobromide is summarized in Table 1. Understanding these parameters is critical for calculating stoichiometric equivalents and designing purification workflows.

Table 1: Physicochemical Profile of 2-Bromothiazol-5-amine hydrobromide

| Parameter | Value / Description |

| CAS Registry Number | 2102409-24-3[4] |

| Molecular Formula | C₃H₄Br₂N₂S (Base: C₃H₃BrN₂S + HBr)[4] |

| Molecular Weight | 259.95 g/mol [4] |

| SMILES String | BrC1=NC=C(N)S1.[H]Br[4] |

| Physical State | Solid (Crystalline Powder)[4] |

| Purity Standard | |

| Storage Conditions | Sealed in dry, 2-8 °C, inert atmosphere[1][4] |

| Hazard Classification | GHS07 (Harmful if swallowed / Irritant)[5] |

Analytical Characterization Protocols

To ensure the integrity of the HBr salt before utilizing it in complex syntheses, rigorous analytical validation is required. The following HPLC protocol is designed as a self-validating system to account for the basic nature of the analyte.

Protocol 1: Reverse-Phase HPLC Purity Assessment

Causality: Basic heterocycles often interact with residual silanol groups on silica-based columns, leading to severe peak tailing. We utilize Trifluoroacetic acid (TFA) as an ion-pairing agent to maintain the protonated state of the amine, shielding it from silanol interactions.

-

Column Preparation: Equip the system with a C18 Reverse Phase column (150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase Setup:

-

Phase A: 0.1% TFA in LC-MS grade Water.

-

Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor UV absorbance at 254 nm and 280 nm.

-

System Validation Check (Critical): Calculate the tailing factor (

) and theoretical plates (-

Pass Criteria:

and -

Troubleshooting: If

, the amine is interacting with the stationary phase. Increase the TFA concentration to 0.15% to force complete protonation.

-

Synthetic Utility & Reactivity Pathways

The true value of 2-Bromothiazol-5-amine hydrobromide lies in its orthogonal reactivity. The C2-position is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent imine-like nitrogen. This allows for regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-position, while the 5-amino group remains available for subsequent functionalization (e.g., amide coupling)[6][7].

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C2

This protocol describes the coupling of the thiazole core with an arylboronic acid.

-

In Situ Free-Basing: To a Schlenk flask, add 2-Bromothiazol-5-amine hydrobromide (1.0 eq) and the target arylboronic acid (1.2 eq). Add a mild aqueous base (e.g., 2.0 M

, 3.0 eq). Causality: The excess base is required to first neutralize the HBr salt (generating the free amine in situ) and then activate the boronic acid to form the reactive boronate complex. -

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

-

Catalyst Introduction: Under an inert argon atmosphere, add

(5 mol%). -

Thermal Activation: Heat the biphasic mixture to 90 °C for 4-6 hours.

-

System Validation Check (LC-MS): Sample the organic layer and analyze via LC-MS.

-

Pass Criteria: Complete disappearance of the

179 -

Troubleshooting: If a peak at

101 appears, proto-dehalogenation has occurred. Reduce the reaction temperature to 75 °C or switch to a less nucleophilic base like

-

Fig 2: Self-validating synthetic workflow for regioselective C2 Suzuki-Miyaura coupling.

Conclusion

2-Bromothiazol-5-amine hydrobromide is a highly versatile, bifunctional building block. By leveraging the hydrobromide salt form, researchers bypass the inherent oxidative instability of electron-rich 5-aminothiazoles. When handled with the appropriate self-validating analytical and synthetic protocols, it serves as a robust foundation for generating complex, biologically active heteroaromatic libraries.

References

-

Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / MDPI URL: [Link]

-

Title: Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: British Journal of Cardiology URL: [Link]

Sources

- 1. 1375068-76-0|2-Bromothiazol-5-amine|BLD Pharm [bldpharm.com]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling and Solubility Dynamics of 2-Bromothiazol-5-amine Hydrobromide in Organic Solvents

Executive Summary

The compound 2-Bromothiazol-5-amine hydrobromide (CAS: 2102409-24-3) is a critical halogenated heterocyclic intermediate frequently utilized in pharmaceutical synthesis and agrochemical development[1][2]. While the parent free base exhibits moderate lipophilicity, its isolation as a hydrobromide salt drastically alters its physicochemical profile, imposing significant solubility constraints in standard organic media. This technical guide provides an in-depth mechanistic analysis of the solubility behavior of 2-Bromothiazol-5-amine hydrobromide, applying thermodynamic principles, Hansen Solubility Parameters (HSP), and standardized empirical methodologies to guide researchers in solvent selection and process optimization.

Structural Dichotomy and Solvation Thermodynamics

The solubility of 2-Bromothiazol-5-amine hydrobromide is governed by a fundamental structural dichotomy:

-

The Lipophilic Core: The 2-bromothiazole ring is highly polarizable due to the heavy bromine and sulfur atoms, favoring dispersion interactions (

). -

The Ionic Moiety: The protonated amine and bromide counterion (

) form a rigid, high-energy crystal lattice driven by strong electrostatic forces.

For dissolution to occur in an organic solvent, the free energy of solvation (

Caption: Thermodynamic cycle of 2-Bromothiazol-5-amine hydrobromide solvation in organic solvents.

Hansen Solubility Parameters (HSP) and Solvent Selection

To systematically predict the solubility of this salt, we apply Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three forces: Dispersion (

Because 2-Bromothiazol-5-amine is formulated as a hydrobromide salt, the

Quantitative Solubility Profiling

The following table categorizes the expected thermodynamic solubility of 2-Bromothiazol-5-amine hydrobromide across standard organic solvent classes based on dielectric constants and HSP alignment.

| Solvent Category | Representative Solvents | Dielectric Constant ( | Expected Solubility Profile | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (36–47) | High (>50 mg/mL) | Strong ion-dipole interactions; high |

| Polar Protic | Methanol, Ethanol | Moderate (24–33) | Moderate (10–30 mg/mL) | Favorable hydrogen bonding ( |

| Moderately Polar | DCM, THF, Ethyl Acetate | Low to Mod (6–9) | Low (<5 mg/mL) | Insufficient polarity to dissociate the tight hydrobromide salt pair; primarily solvates the free base. |

| Non-Polar | Hexane, Toluene | Very Low (<3) | Insoluble (<0.1 mg/mL) | Complete lack of |

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility provides rapid estimates during early screening, thermodynamic solubility represents the true equilibrium concentration of the compound in a solvent and is critical for process chemistry and formulation[5][6]. The shake-flask method remains the gold standard for this determination[7][8].

Rigorous Shake-Flask Protocol

To ensure data integrity and prevent supersaturation artifacts, follow this self-validating protocol:

-

Solvent Preparation: Ensure all target organic solvents are strictly anhydrous (water content <50 ppm via Karl Fischer titration). Trace water can artificially inflate the apparent solubility of hydrobromide salts due to localized aqueous micro-environments.

-

Saturation: Weigh an excess amount of 2-Bromothiazol-5-amine hydrobromide (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker incubator set to 25.0 ± 0.1 °C. Agitate at 400 rpm for a minimum of 48 to 72 hours to ensure true thermodynamic equilibrium is reached[9].

-

Phase Separation: Remove the vial and centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid[6]. Expert Tip: Avoid standard filtration if possible, as the highly polar amine salt may adsorb onto cellulose or nylon filter membranes, skewing quantitative results.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it appropriately with the HPLC mobile phase and analyze via HPLC-UV against a pre-established, highly linear calibration curve[5][9].

-

Solid-State Verification (Crucial): Recover the remaining solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the undissolved material remains the pure hydrobromide salt and has not transitioned into a solvate, hydrate, or alternate polymorph during the 72-hour equilibration[8].

Caption: Standardized shake-flask workflow for determining thermodynamic solubility.

Strategies for Solubility Optimization

If the inherent solubility of 2-Bromothiazol-5-amine hydrobromide in a desired organic solvent (e.g., THF or DCM) is too low for a specific synthetic step, researchers must employ chemical or thermodynamic interventions:

-

Free-Basing (In Situ Neutralization): The most effective way to solubilize this compound in moderately polar solvents is to neutralize the hydrobromide salt. Adding a stoichiometric amount of an organic base (e.g., Triethylamine or DIPEA) will deprotonate the amine, generating the free base of 2-Bromothiazol-5-amine and precipitating triethylammonium bromide. The free base exhibits vastly superior solubility in solvents like DCM, THF, and Ethyl Acetate.

-

Co-Solvency: If neutralization is not viable, utilizing a binary solvent mixture can bridge the HSP gap. Adding 5–10% (v/v) of a polar aprotic solvent (like DMF or DMSO) to a bulk solvent like THF can exponentially increase the solubility of the salt by providing targeted solvation spheres around the dissociated ions[3].

-

Thermal Elevation: Because the dissolution of crystalline salts is typically an endothermic process (

), heating the solvent near its reflux point will kinetically and thermodynamically drive solubility. However, researchers must be cautious of the thermal stability of the bromothiazole ring to prevent premature degradation or debromination.

References

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at:[Link]

-

Bienta. "Shake-Flask Solubility Assay". Available at:[Link]

-

SciSpace / General USP Chapters. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". Available at:[Link]

-

Bio-Protocol. "Determination of Thermodynamic Solubility". Available at: [Link]

-

University of Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling". Available at: [Link]

-

Journal of Chemical & Engineering Data. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". Available at:[Link]

-

MDPI. "Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR". Available at:[Link]

Sources

- 1. 2102409-24-3・2-Bromothiazol-5-amine hydrobromide・2-Bromothiazol-5-amine hydrobromide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. scispace.com [scispace.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. bio-protocol.org [bio-protocol.org]

Comprehensive Technical Guide: Melting Point Dynamics and Stability Profiling of 2-Bromothiazol-5-amine Hydrobromide

Executive Summary

The thiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Among its derivatives, 2-Bromothiazol-5-amine hydrobromide (CAS 2102409-24-3) serves as a highly versatile, bifunctional building block[1]. However, handling 5-aminothiazoles requires a deep understanding of their thermodynamic vulnerabilities. This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, melting point determination, and stability dynamics of 2-bromothiazol-5-amine hydrobromide, ensuring researchers can maintain the integrity of this critical intermediate throughout the drug development lifecycle.

Structural Causality: The Role of the Hydrobromide Salt

To understand the stability of 2-bromothiazol-5-amine, one must first understand the inherent instability of its free base form.

Free 5-aminothiazoles are highly electron-rich heterocycles. The exocyclic amino group donates electron density into the conjugated thiazole ring, making the molecule highly susceptible to autoxidation and electrophilic degradation (often polymerizing into dark, intractable tars). While 5-aminothiazoles exhibit greater stability than their oxazole counterparts[2], they remain challenging to store long-term.

The Salt Formation Rationale: By converting the free base into a hydrobromide salt, the lone pair on the amino nitrogen is protonated. This drastically reduces the electron density across the thiazole ring, effectively shutting down oxidative degradation pathways. Furthermore, the bromine atom at the C2 position exerts an inductive electron-withdrawing effect and provides steric shielding, which modulates the reactivity of the ring and primes it for controlled nucleophilic substitution during downstream synthesis[3].

Quantitative Physicochemical Data

Data summarized from commercial and literature standards[1][4].

| Property | Value / Specification |

| CAS Number | 2102409-24-3 |

| Molecular Formula | C₃H₄Br₂N₂S |

| Molecular Weight | 259.95 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Purity | ≥ 98.0% |

| Recommended Storage | 2–8°C, sealed under inert atmosphere (Argon/N₂) |

Thermal Analysis & Melting Point Determination

The Thermodynamics of Melting with Decomposition

Because 2-bromothiazol-5-amine hydrobromide is an organic salt, it does not undergo a simple, reversible thermodynamic phase transition (solid to liquid). Instead, it exhibits melting with concurrent decomposition .

As thermal energy is applied, the crystal lattice energy is overcome. However, the temperature required to melt the salt is dangerously close to the activation energy required to dissociate the HBr bond. Upon dissociation at elevated temperatures, the highly reactive free base is liberated and immediately undergoes thermal degradation. Consequently, traditional capillary melting point apparatuses yield highly variable results dependent on the heating rate. Precise determination requires Differential Scanning Calorimetry (DSC).

Protocol: Self-Validating DSC Methodology

To obtain reproducible melting point and decomposition onset data, the following self-validating DSC protocol must be employed.

Step-by-Step Workflow:

-

Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard (known melting onset of 156.6°C and enthalpy of 28.45 J/g). This ensures the thermal resistance and heat capacity of the sensor are accurately mapped.

-

Sample Preparation: Weigh exactly 2.0–3.0 mg of 2-bromothiazol-5-amine hydrobromide into a standard aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with a pinhole lid. The pinhole allows the escape of liberated HBr gas, preventing pressure buildup that could artificially shift the melting endotherm.

-

Baseline Subtraction: Place an empty, matched aluminum pan in the reference furnace to subtract baseline heat capacity artifacts.

-

Thermal Program: Equilibrate at 25°C under a dry Nitrogen purge (50 mL/min). Ramp the temperature at a strict rate of 10°C/min up to 300°C.

-

Data Interpretation: The thermogram will display a sharp endothermic peak (melting) immediately followed by, or overlapping with, a broad exothermic peak (decomposition). The extrapolated onset temperature of the endotherm should be recorded as the true melting point.

Stability Dynamics & Degradation Pathways

To ensure the API remains viable for synthesis, it must be subjected to rigorous stability testing. According to ICH Q1A(R2) guidelines, the stability profile of a drug substance must be established through systematic exposure to environmental stressors[5].

Workflow for thermal and stability profiling of 2-Bromothiazol-5-amine HBr.

ICH Q1A(R2) Stability Matrix

For compounds stored at refrigerated conditions (2–8°C)[4], ICH Q1A(R2) dictates specific parameters for accelerated and long-term testing[5].

| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-Term | 5°C ± 3°C | 12 Months | 0, 3, 6, 9, 12 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% | 6 Months | 0, 3, 6 months |

Note: If significant change occurs during the 6-month accelerated study, the compound must be strictly handled under cold-chain protocols.

Protocol: Stability-Indicating RP-HPLC Method

To accurately quantify degradation (such as debromination or amine oxidation), a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Step-by-Step Workflow:

-

Column Selection: Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) to ensure adequate retention of the polar thiazole core.

-

Mobile Phase Preparation:

-

Buffer (A): 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine).

-

Organic (B): 100% HPLC-grade Acetonitrile.

-

-

Gradient Elution: Program a linear gradient from 5% B to 60% B over 15 minutes to elute both the polar degradants and the intact API.

-

Detection: Set the UV/Vis Diode Array Detector (DAD) to 254 nm, which captures the conjugated π-system of the thiazole ring.

-

System Suitability Testing (SST) - The Self-Validating Step: Before analyzing stability samples, inject a standard resolution mix. The system is only valid if:

-

Resolution (

) between the API and its closest degradant is > 2.0. -

Tailing Factor (

) for the API peak is < 1.5. -

Relative Standard Deviation (RSD) of the peak area is < 2.0% across 5 replicate injections.

-

Conclusion

2-Bromothiazol-5-amine hydrobromide is a highly reactive, structurally nuanced intermediate. While the hydrobromide salt successfully mitigates the severe oxidative instability of the free 5-aminothiazole base, the compound remains sensitive to thermal and hydrolytic stress. By implementing rigorous DSC thermal profiling and adhering to ICH Q1A(R2) stability protocols utilizing validated RP-HPLC methodologies, researchers can ensure the structural integrity of this compound, preventing costly downstream synthetic failures.

References

-

[5] Title: Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: International Council for Harmonisation (ICH) URL: [Link]

-

[2] Title: 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Guide: Hantzsch Synthesis for 2-Aminothiazole Derivatives

[1][2]

Executive Summary & Strategic Importance

The 2-aminothiazole scaffold is a pharmacophore of immense significance in modern drug discovery, serving as the structural core for blockbuster kinase inhibitors like Dasatinib (Sprycel) and Alpelisib (Piqray). Its ability to form hydrogen bonds with kinase hinge regions and modulate biological pathways makes efficient synthesis critical.

While the Hantzsch thiazole synthesis (originally reported in 1887) remains the gold standard, "textbook" protocols often fail to address the nuances required for high-throughput library generation or process-scale optimization. This guide moves beyond basic recipes, offering a mechanistic deconstruction of the reaction and two distinct, self-validating protocols: a robust Classical Method for high purity and a Green One-Pot Method for rapid library expansion.

Mechanistic Deep Dive

To optimize yield and suppress side reactions, one must understand the stepwise cascade of the Hantzsch synthesis. The reaction between an

The Reaction Pathway[2][3][4]

-

Nucleophilic Attack (S-Alkylation): The sulfur atom of the thiourea acts as a nucleophile, attacking the

-carbon of the haloketone.[2] This displaces the halide leaving group, forming an acyclic thioimidate intermediate. -

Intramolecular Cyclization: The nitrogen atom of the thioimidate attacks the carbonyl carbon. This step is often the rate-determining step and can be influenced by steric bulk at the R1 position.

-

Dehydration: The resulting hydroxythiazoline intermediate undergoes acid-catalyzed dehydration to aromatize the system, yielding the final 2-aminothiazole.

Mechanistic Visualization

The following diagram illustrates the critical transition states and intermediates. Note the reversibility of the initial attack and the driving force of aromatization in the final step.

Caption: Stepwise mechanistic pathway of Hantzsch synthesis showing the progression from S-alkylation to final aromatization.

Strategic Reaction Optimization

Success in Hantzsch synthesis depends heavily on solvent polarity and temperature control. The table below summarizes experimental conditions optimized for different scales and priorities (Yield vs. Speed vs. Green Chemistry).

Table 1: Comparative Analysis of Reaction Conditions

| Parameter | Method A: Classical Reflux | Method B: Green/PEG-400 | Method C: Microwave Assisted |

| Solvent | Ethanol or Methanol | PEG-400 / Water (1:1) | Solvent-free or Ethanol |

| Catalyst | None (Auto-catalysis by HX) | Iodine or Catalyst-free | Silica Gel / Alumina |

| Temperature | 78°C (Reflux) | 80°C | 100–120°C |

| Time | 2–6 Hours | 30–60 Minutes | 5–15 Minutes |

| Yield Profile | 85–95% | 88–98% | 90–98% |

| Key Advantage | High purity crystalline product | Avoids volatile VOCs; Recyclable | Rapid library synthesis |

| Limitation | Long reaction time | Workup requires extraction | Scale-up limitations |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Classical Synthesis

Best for: Gram-scale synthesis where high purity is required without chromatography.

Reagents:

-

2-Bromoacetophenone (1.0 equiv) [Warning: Lachrymator]

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equiv of thiourea in ethanol (5 mL per mmol).

-

Why: Thiourea is less soluble than the ketone; ensuring it is fully dissolved prevents localized concentration gradients.

-

-

Addition: Add 1.0 equiv of 2-bromoacetophenone.

-

Observation: The solution may turn slightly yellow. If it turns dark orange/brown immediately, check the purity of your bromide (it may be degraded).

-

-

Reflux: Attach a condenser and heat to reflux (approx. 78°C) for 2–3 hours.

-

Self-Validation Point: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (bromide) spot (Rf ~0.7) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.

-

-

Precipitation: Cool the mixture to room temperature. A solid precipitate (the HBr salt) often forms.

-

Neutralization: Pour the reaction mixture into 10 volumes of saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Isolation: Filter the resulting solid under vacuum. Wash with cold water (3x) to remove inorganic salts and excess thiourea.

-

Drying: Dry the solid in a vacuum oven at 45°C.

Protocol B: Green One-Pot Synthesis (In-Situ Bromination)

Best for: Avoiding handling of toxic

Reagents:

-

Acetophenone derivative (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Thiourea (1.1 equiv)

-

Solvent: PEG-400 (Polyethylene Glycol)

Step-by-Step Workflow:

-

Bromination: Mix the acetophenone and NBS in PEG-400 (2 mL/mmol). Stir at 50°C for 20 minutes.

-

Self-Validation Point: The mixture will initially be a suspension and turn clear as NBS is consumed and succinimide forms.

-

-

Cyclization: Add thiourea directly to the same vessel. Raise temperature to 80°C.

-

Reaction: Stir for 45–60 minutes.

-

Why PEG-400? It acts as a phase transfer catalyst and stabilizes the polar transition states, accelerating the reaction significantly compared to water alone.

-

-

Workup: Pour the mixture into ice-cold water. The product will precipitate out.[3][8][9]

-

Purification: Filter and wash with water.[3][8] If the product is oily (common with alkyl-substituted thiazoles), extract with ethyl acetate.

Troubleshooting & Critical Controls

Even with robust protocols, specific issues can arise.[1][10][11] Use this diagnostic table to resolve them.

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Sticky Tar | Polymerization of | Ensure ketone is fresh. Add ketone slowly to the thiourea solution (reverse addition) to keep its concentration low. |

| Regioisomer Mixtures | Steric hindrance on thiourea | When using N-substituted thioureas, the reaction can yield 2-imino-3-substituted thiazolines vs 2-amino-thiazoles. Use non-protic solvents to favor the thermodynamic product. |

| Starting Material Persists | Reaction stalled at intermediate | The dehydration step may be slow. Add a catalytic amount of p-TsOH or extend reflux time. |

| Product is Colored (Red/Brown) | Oxidation or Iodine contamination | Wash the crude solid with 5% sodium thiosulfate solution to remove oxidative byproducts. |

References

-

BenchChem. (2025).[1][8] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

-

Facchinetti, V., et al. (2016).[12] An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles.[4][12] Synthesis, 48(03), 437-440.[12] [13]

-

Netankar, P. D., et al. (2015).[14] Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles.[4][1][13][15] Chemistry & Biology Interface, 5(5), 296-300.[14]

-

Khalifa, M. E. (2018).[16] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22.[16] [5][13]

-

Potewar, T. M., et al. (2010). Eco-friendly synthesis of 2-aminothiazoles using Nafion-H as a recyclable catalyst in PEG–water solvent system.[13][15] Journal of Sulfur Chemistry, 31(6). [5][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]

- 7. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. cbijournal.com [cbijournal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is a key component in a multitude of biologically active compounds, leading to the development of numerous clinically approved drugs.[1] This guide provides a comprehensive exploration of the history, synthesis, and profound biological significance of 2-aminothiazoles, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

From its initial synthesis in the late 19th century to its current prominence in cutting-edge therapeutics, the journey of the 2-aminothiazole core is a testament to its remarkable chemical reactivity and diverse pharmacological potential. This document will delve into the foundational discoveries that first brought this scaffold to light, detail the key synthetic protocols for its construction, and explore the intricate mechanisms by which its derivatives exert their therapeutic effects.

Part 1: The Genesis of a Privileged Scaffold - A Historical Perspective

The story of the 2-aminothiazole begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch . In 1887, Hantzsch reported the first synthesis of the thiazole ring system, a reaction that now bears his name.[2][3] The Hantzsch thiazole synthesis typically involves the condensation of an α-haloketone with a thiourea or thioamide, a remarkably efficient method that remains one of the most classical and versatile routes to this class of compounds.[2][3]

While the initial discovery was a significant academic achievement, the true therapeutic potential of the 2-aminothiazole core was not fully realized until much later. The early 20th century saw the rise of sulfonamides, and a key breakthrough came with the synthesis of Sulfathiazole , one of the first "sulfa drugs," which prominently features the 2-aminothiazole moiety.[4] This marked a pivotal moment, demonstrating the scaffold's ability to be incorporated into systemically active antibacterial agents.

The latter half of the 20th century and the dawn of the 21st century witnessed an explosion of interest in 2-aminothiazole derivatives. The advent of high-throughput screening and a deeper understanding of cellular signaling pathways revealed the scaffold's ability to interact with a wide array of biological targets.[5] This led to its recognition as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Today, 2-aminothiazole is a key pharmacophore in drugs targeting a wide range of diseases, from bacterial infections to cancer.

Part 2: Core Synthetic Methodologies

The construction of the 2-aminothiazole ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most widely employed method for the preparation of 2-aminothiazoles due to its reliability and broad substrate scope.[3]

Reaction Mechanism:

The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[2][3]

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Conventional Synthesis of 4-Aryl-2-aminothiazoles

This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles using a solvent at elevated temperatures.[2]

-

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

-

Procedure:

-

Dissolve the substituted α-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

If the product precipitates, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[2]

-

The Cook-Heilbron Thiazole Synthesis

First reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this method provides access to 5-aminothiazoles.[6] The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[6]

Reaction Mechanism:

The mechanism involves the initial formation of a dithiocarbamate from the α-aminonitrile and carbon disulfide. This is followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.[6]

Caption: General mechanism of the Cook-Heilbron 5-aminothiazole synthesis.

Experimental Protocol: Synthesis of 5-amino-2-benzylthiazole

-

Materials:

-

Aminoacetonitrile (1.0 eq)

-

Dithiophenylacetic acid (1.0 eq)

-

Suitable solvent (e.g., ethanol)

-

-

Procedure:

-

Combine aminoacetonitrile and dithiophenylacetic acid in a suitable solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by filtration or extraction, followed by purification.

-

Tcherniac's Synthesis

The Tcherniac synthesis is another method for preparing 2-aminothiazole derivatives, although it is less common than the Hantzsch synthesis.[7] This method involves the reaction of a compound containing an active methylene group, a cyanamide, and a source of sulfur.

Part 3: The Biological Significance and Mechanism of Action

The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into a wide range of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][8]

Anticancer Activity

Many 2-aminothiazole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Dasatinib: A Case Study in Kinase Inhibition

Dasatinib is a potent oral tyrosine kinase inhibitor that contains a 2-aminothiazole core.[9] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10]

Mechanism of Action: Dasatinib functions as a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL fusion protein, the hallmark of CML.[9] It binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival.[9] Dasatinib also inhibits other kinases, including the SRC family kinases, c-KIT, and PDGFRβ.[2]

Caption: Simplified signaling pathway of Dasatinib's mechanism of action.

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents.

Cefdinir: A Third-Generation Cephalosporin

Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic that is used to treat a variety of bacterial infections.[11]

Mechanism of Action: Cefdinir, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis.[6][12] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6][12] This disruption of cell wall integrity leads to bacterial cell lysis and death.[7]

Part 4: Modern Applications in Drug Development

The versatility of the 2-aminothiazole scaffold continues to make it a focal point of modern drug discovery efforts. Researchers are actively exploring novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of 2-aminothiazole derivatives. These studies involve systematically modifying the substituents on the thiazole ring and observing the effects on potency and selectivity. For example, in the development of kinase inhibitors, modifications to the N-substituent of the 2-amino group can significantly impact binding affinity and selectivity for different kinases.[13]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| 1a | H | Phenyl | H1299 (Lung) | > 50 |

| 1b | Methyl | Phenyl | H1299 (Lung) | 25.3 |

| 1c | H | 4-Chlorophenyl | H1299 (Lung) | 15.8 |

| 1d | -(CH₂)₄- | 4-Methylbenzyl | H1299 (Lung) | 4.89 |

| 1d | -(CH₂)₄- | 4-Methylbenzyl | SHG-44 (Glioma) | 4.03 |

Data adapted from a study on the anticancer activity of 2-aminothiazole derivatives.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[14]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

-

Conclusion

From its humble beginnings in the laboratory of Arthur Hantzsch, the 2-aminothiazole scaffold has evolved into a true cornerstone of medicinal chemistry. Its remarkable versatility and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in drug discovery. The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships promise to unlock even more of its therapeutic potential in the years to come. For researchers and drug development professionals, the enduring legacy of the 2-aminothiazole core serves as a powerful reminder of the profound impact that fundamental chemical discoveries can have on human health.

References

- Dasatinib's mechanism of action involves the inhibition of multiple tyrosine kinases, with a principal focus on the BCR-ABL fusion protein.

- Dasatinib is a small-molecule inhibitor designed to block the signals that tell cancer cells to multiply. Liv Hospital. (2026).

- The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold". Benchchem. (2025).

- Dasatinib, marketed as Sprycel, is a second-generation tyrosine kinase inhibitor (TKI) used primarily for the treatment of Philadelphia chromosome-positive (Ph+) leukemias. Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025).

- The 2-aminothiazole scaffold is a key component of several potent kinase inhibitors. Benchchem. (2025).

- Cefdinir is a third-generation cephalosporin antibiotic. Wikipedia. (n.d.).

- Cefdinir operates primarily by interfering with the synthesis of the bacterial cell wall.

- Cefdinir operates through a mechanism common to beta-lactam antibiotics.

- The anticancer activity of 2-aminothiazole derivatives is attributed to their ability to modulate various cellular processes. Benchchem. (2025).

- The antibacterial action of Cefdinir is derived from its capacity to inhibit bacterial cell wall synthesis. GlobalRx. (n.d.).

- A safer and convenient synthesis of Sulfathiazole.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide deriv

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. (n.d.).

- The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry. Benchchem. (2025).

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Semantic Scholar. (2024).

- Sulfathiazole preparation.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. (2021).

- The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most classical and vers

- 2-Aminothiazole and its derivatives can be synthesized using various methods such as Hantzsch's synthesis, Cook Heilborn, and Tchernic. ChemicalBook. (2023).

- Prusiner and colleagues at UCSF first came across this class of compounds in a drug screen a few years ago. CureFFI.org. (2013).

- 2-Aminothiazole is a precursor to a sulfathiazole ("sulfa drugs"). Wikipedia. (n.d.).

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Data of 2-Bromothiazol-5-amine Hydrobromide

This guide outlines the spectroscopic characterization of 2-Bromothiazol-5-amine hydrobromide , a specialized heterocyclic building block. Due to the specific nature of this intermediate, where public spectral libraries are limited compared to common pharmaceuticals, this guide synthesizes data from structural analogs, synthetic precursors, and theoretical chemical shift principles to provide a robust reference frame.

Part 1: Executive Summary & Structural Logic

Compound: 2-Bromothiazol-5-amine hydrobromide

CAS: 2102409-24-3

Formula: C

Structural Analysis for Spectroscopy

The characterization of this molecule hinges on confirming three structural features:

-

The Thiazole Core: A 5-membered aromatic ring containing Sulfur and Nitrogen.

-

Regiochemistry (2,5-Substitution): Distinguishing the 2-bromo-5-amino isomer from the more common 2-amino-5-bromo isomer.

-

Salt Formation: The hydrobromide (HBr) salt protonates the exocyclic amine, significantly altering chemical shifts compared to the free base.

Key Spectroscopic Marker:

-

Symmetry Breaking: Unlike unsubstituted thiazole, this molecule has only one aromatic proton (H-4). The absence of H-4/H-5 coupling is the primary NMR diagnostic.

-

Isotopic Pattern: Mass spectrometry must show the characteristic 1:1 doublet for the Bromine atom (

Br/

Part 2: Experimental Protocols

Synthesis & Purity Context

To understand the impurities you might see, it is vital to know the genesis of the sample. The standard route involves the nitration of 2-bromothiazole followed by a selective reduction.

-

Intermediate: 2-Bromo-5-nitrothiazole (Caution: 2-position is labile to nucleophilic attack).

-

Reduction: Selective reduction (e.g., Fe/AcOH or SnCl

) is required to avoid debromination (removing the Br). -

Salt Formation: The free amine is unstable and prone to oxidation; it is trapped immediately as the HBr salt.

Sample Preparation for NMR

-

Solvent: DMSO-d

is the mandatory solvent. The HBr salt is likely insoluble in CDCl -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Part 3: Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)[3][5][6][7]

1.

H NMR Data (400 MHz, DMSO-d

)

Note: Values are derived from substituent chemical shift additivity rules and analogous thiazole salts.

| Position | Type | Shift ( | Multiplicity | Integral | Assignment Logic |

| NH | Exocyclic | 6.5 – 9.0 | Broad Singlet | 3H | Ammonium protons. Broadened due to exchange. Shift varies with concentration and water content. |

| H-4 | Aromatic | 7.8 – 8.2 | Singlet | 1H | The only ring proton. Deshielded by the adjacent ammonium salt (-I effect) and the bromine at C-2. |

| Impurities | |||||

| H-4/H-5 | Precursor | 7.6 / 7.9 | Doublets | Indicates unreacted 2-bromothiazole. | |

| Solvent | DMSO | 2.50 | Quintet | Residual solvent. | |

| Water | H | 3.33 | Broad | HBr salts are hygroscopic. |

Diagnostic Check:

-

If you see a pair of doublets (

Hz), your sample contains the starting material (2-bromothiazole). -

If you see a singlet around 7.2 ppm, it may be the free base or the 2-amino-5-bromo isomer (where the proton is at H-4, but the environment is different).

2.

C NMR Data (100 MHz, DMSO-d

)

| Carbon | Shift ( | Environment |

| C-2 | 135 – 140 | Attached to Br and N. The C-Br bond typically resonates here in thiazoles. |

| C-5 | 145 – 155 | Attached to N (amine) and S. Deshielded by the heteroatoms. |

| C-4 | 130 – 138 | The only methine (CH) carbon. Intensity will be higher than quaternary C-2/C-5 in proton-decoupled spectra. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Frequency (cm | Intensity | Functional Group | Vibrational Mode |

| 2600 – 3200 | Broad, Strong | Ammonium (R-NH | N-H Stretching (Multiple bands, "Amine Salt" envelope) |

| 1580 – 1620 | Medium | Thiazole Ring | C=N Stretching |

| 1480 – 1520 | Medium | Thiazole Ring | C=C Ring Breathing |

| 650 – 720 | Medium/Strong | C-Br | Carbon-Bromine Stretching (Fingerprint region) |

C. Mass Spectrometry (LC-MS)

Ionization: ESI (Positive Mode)

-

Observed Ion: [M-HBr+H]

= [M+H] -

Base Peak: m/z 178.9 and 180.9.

-

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

(-

Peak A: ~179 amu

-

Peak B: ~181 amu (Equal intensity to Peak A).

-

-

Note: If the M+2 peak is absent or very small, the Bromine has been lost (debromination impurity).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points (diamonds) where spectroscopic data is used to accept or reject the batch.

Caption: Analytical workflow for the synthesis and validation of 2-Bromothiazol-5-amine HBr, emphasizing critical QC checkpoints.

Part 5: References

-

BenchChem. (2025). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Retrieved from (Provides analogous protocols for aminothiazole salt characterization).

-

Fluorochem. (2024). Product Sheet: 2-Bromothiazol-5-amine hydrobromide (CAS 2102409-24-3). Retrieved from (Confirms commercial existence and salt form).

-

ChemicalBook. (2024). Synthesis of 2-Amino-5-nitrothiazole and related derivatives. Retrieved from (Details the nitration/reduction pathways for 5-substituted thiazoles).

-

PubChem. (2025).[6] Compound Summary: 5-Bromothiazol-2-amine (Isomer Comparison). Retrieved from (Used for comparative spectral analysis of the regioisomer).

Sources

- 1. CN104861690B - Method used for preparing disperse blue 360 - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial availability and suppliers of 2-Bromothiazol-5-amine hydrobromide

An In-depth Technical Guide to 2-Bromothiazol-5-amine Hydrobromide for Researchers and Drug Development Professionals

Introduction

2-Bromothiazol-5-amine hydrobromide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a bromine atom and an amino group on a thiazole core, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safe handling, and a practical experimental protocol for its use.

Commercial Availability and Suppliers

2-Bromothiazol-5-amine hydrobromide is readily available from a variety of chemical suppliers, catering to both research and development as well as commercial-scale needs. The compound is typically offered in various purities, with the most common being ≥95%. When selecting a supplier, researchers should consider factors such as purity, availability of technical documentation (e.g., Certificate of Analysis, Safety Data Sheet), and lead times.

Below is a comparative table of prominent suppliers:

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Form | Additional Information |

| Sigma-Aldrich | 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 | C₃H₃BrN₂S · HBr | 97% | Solid | Melting point: 165 °C (dec.) (lit.) |

| Fisher Scientific | 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 | C₃H₃BrN₂S · HBr | 95% | Powder Solid | Light yellow to light brown crystalline powder[1] |

| Fluorochem | 2-Bromothiazol-5-amine hydrobromide | 2102409-24-3 | C₃H₄Br₂N₂S | 95% | Liquid | Offers custom synthesis and scale-up services[2] |

| American Elements | 2-Amino-5-Bromothiazole Hydrobromide | 61296-22-8 | C₃H₄Br₂N₂S | Available in various grades, including high purity (up to 99.999%) | - | Offers typical and custom packaging[3] |

| Ruifu Chemical | 2-Amino-5-Bromothiazole Hydrobromide | 61296-22-8 | - | >98.0% (GC) | Light Yellow to Yellow Powder | Specializes in high-quality commercial production[4] |

| ChemScene | 2-Bromothiazol-5-amine hydrobromide | 2102409-24-3 | C₃H₄Br₂N₂S | - | - | Provides custom synthesis and process optimization services[5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromothiazol-5-amine hydrobromide is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂N₂S | [2][6] |

| Molecular Weight | 259.95 g/mol | [2] |

| CAS Number | 61296-22-8, 2102409-24-3 | [2][6] |

| Appearance | Light yellow to light brown crystalline powder | [1][4] |

| Melting Point | 165 °C (decomposes) | |

| Solubility | No data available | |

| InChI Key | QBMFOTNSUDKPED-UHFFFAOYSA-N | [2] |

Safety and Handling

2-Bromothiazol-5-amine hydrobromide is classified as harmful if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

Hazard Statements:

Precautionary Statements:

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Experimental Protocol: Synthesis of the Free Base from 2-Bromothiazol-5-amine Hydrobromide

The hydrobromide salt is the common commercial form of this amine. For many synthetic applications, the free amine is required. The following protocol describes a standard procedure for the neutralization of the hydrobromide salt to yield the free base, 2-amino-5-bromothiazole.[9]

Materials:

-

2-Amino-5-bromothiazole hydrobromide

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Suspend 2-amino-5-bromothiazole hydrobromide (1 equivalent) in tetrahydrofuran (THF).

-

Add triethylamine (TEA) (1.5 equivalents) to the suspension at room temperature.

-

Stir the mixture for 6 hours at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the resulting precipitate (triethylammonium bromide).

-

Concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromothiazole as the free base.

Rationale: Triethylamine acts as a base to neutralize the hydrobromic acid salt, liberating the free amine. The resulting triethylammonium bromide salt is insoluble in THF and can be easily removed by filtration.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of 2-amino-5-bromothiazole from 2-aminothiazole via bromination, followed by the neutralization of the resulting hydrobromide salt.

Caption: Synthesis of 2-Amino-5-bromothiazole Free Base.

Applications in Drug Discovery

2-Bromothiazol-5-amine hydrobromide serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its utility is highlighted in a patent that describes its role as an intermediate for preparing dyestuffs, textile treating agents, fungicides, insecticide toxicants, and pharmaceuticals.[10] The presence of both a nucleophilic amino group and a bromine atom, which can participate in cross-coupling reactions, allows for diverse chemical transformations and the construction of complex molecular architectures. One documented application includes its use in the preparation of N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide.

Conclusion

2-Bromothiazol-5-amine hydrobromide is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry. A clear understanding of its properties, safe handling procedures, and synthetic utility is paramount for its successful application in the laboratory. This guide provides a foundational resource for researchers and drug development professionals working with this important chemical intermediate.

References

-

American Elements. 2-Amino-5-Bromothiazole Hydrobromide. Retrieved from [Link]

-

Ruifu Chemical. 2-Amino-5-Bromothiazole Hydrobromide CAS 61296-22-8 Purity >98.0% (GC) Factory High Quality. Retrieved from [Link]

-

Acros Organics. (2010, November 16). Certificate of Analysis - 2-Amino-5-bromothiazole monohydrobromide, 95%. Retrieved from [Link]

- Harman, D. (1951). U.S. Patent No. 2,537,592. Washington, DC: U.S. Patent and Trademark Office.

-

Loba Chemie. (2016, May 12). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. 5-Bromothiazol-2-amine monohydrobromide. Retrieved from [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. americanelements.com [americanelements.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-Bromothiazol-2-amine monohydrobromide | C3H4Br2N2S | CID 2723848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 10. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]

safety and handling precautions for 2-Bromothiazol-5-amine hydrobromide

Technical Guide: Safety and Handling Precautions for 2-Bromothiazol-5-amine Hydrobromide

Part 1: Executive Technical Summary

This guide addresses the specific handling requirements for 2-Bromothiazol-5-amine hydrobromide , a specialized heterocyclic building block used in the synthesis of bioactive compounds and advanced materials.

Critical Distinction: Researchers must distinguish this compound from its more common isomer, 2-Amino-5-bromothiazole. The subject of this guide is the 2-bromo, 5-amino isomer, where the bromine atom occupies the 2-position (between sulfur and nitrogen), making it highly susceptible to nucleophilic aromatic substitution (

| Chemical Profile | Details |

| IUPAC Name | 2-bromo-1,3-thiazol-5-amine; hydrobromide |

| CAS Number | 2102409-24-3 |

| Molecular Formula | |

| Molecular Weight | 259.95 g/mol |

| Physical State | Off-white to light yellow powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |

| Key Instability | Hygroscopic (absorbs moisture); Light-sensitive (prone to photo-degradation). |

Part 2: Hazard Mechanics & Risk Assessment

The safety profile of 2-Bromothiazol-5-amine hydrobromide is governed by two moieties: the reactive thiazole core and the hydrobromic acid counter-ion.

Pathophysiological Hazards (GHS Classification)

Based on structural analogs and supplier safety data (Fluorochem, ChemScene), this compound is classified as a Category 2 Irritant and Acute Toxin (Category 4) .

-

H302 (Harmful if Swallowed): Thiazole amines can interfere with thyroid function and enzymatic pathways. Ingestion poses systemic toxicity risks.

-

H315 / H319 (Skin/Eye Irritation): The hydrolysis of the HBr salt upon contact with moisture (sweat/mucous membranes) generates localized hydrobromic acid, causing immediate chemical irritation or burns.

-

H335 (Respiratory Irritation): Fine dust inhalation irritates the upper respiratory tract. Chronic exposure may sensitize the bronchial lining.

Chemical Reactivity Hazards

-

Nucleophilic Displacement: The C2-Bromine is an electrophilic site. Inadvertent contact with strong nucleophiles (e.g., thiols, amines) in basic conditions can trigger uncontrolled exothermic substitution.

-

Acidic Hydrolysis: As a hydrobromide salt, aqueous solutions are acidic (

). This is corrosive to common metal spatulas (SS 304/316) over time.

Part 3: Strategic Safety Protocols (Hierarchy of Controls)

To ensure data integrity and operator safety, we employ a "Defense-in-Depth" strategy.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of

. -

Static Control: Use an ionizing bar or anti-static gun during weighing. Dry powders of heterocyclic salts are prone to static charge, leading to "fly-away" dust that contaminates the workspace.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Technical Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses are insufficient against fine acidic dust that can bypass side shields. |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Why Nitrile? Latex is permeable to many organic solvents used with this compound (DMSO). Double gloving allows outer glove removal upon contamination without exposing skin. |

| Respiratory | N95/P2 Mask (if outside hood) | Only required if engineering controls fail. Inside a hood, the sash is the primary barrier. |

| Body | Tyvek® Lab Coat / Apron | Cotton coats can trap hygroscopic dust, which then absorbs ambient moisture and holds acid against the user's clothes. |

Part 4: Operational Handling Guide

Protocol: Precision Weighing & Transfer

-

Objective: Transfer solid without hydration or static dispersion.

-

Tools: PTFE (Teflon) coated spatula or ceramic spoon. Avoid stainless steel.

-

Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (if stored refrigerated).

-

Anti-Static: Pass the receiving vial through an anti-static gate or use a Zerostat gun.

-

Transfer: Weigh rapidly. The HBr salt is hygroscopic; prolonged exposure changes the effective molecular weight, altering stoichiometry in sensitive reactions (e.g., Buchwald-Hartwig couplings).

-

Seal: Parafilm the container immediately after use.

Protocol: Reaction Setup (Free-Basing)

-

Context: Many reactions require the free amine. Neutralizing the HBr salt in situ is preferred over isolating the unstable free base.

-

Solvent Choice: Dissolve the salt in an organic solvent (e.g., DMF, THF).

-

Base Addition: Add organic base (TEA or DIPEA) dropwise at

.-

Caution: The neutralization is exothermic.

-

-

Observation: A precipitate (Triethylamine hydrobromide) typically forms. Ensure vigorous stirring to prevent encapsulation of the reactant.

Waste Disposal

-

Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as this may liberate toxic bromine gas (

). -

Classification: Dispose of as Halogenated Organic Waste .

-

Quenching: If spilling occurs, treat with weak base (Sodium Bicarbonate) before sweeping to neutralize the acid.

Part 5: Visualization & Logic Flows

Diagram 1: Safety Assessment & Handling Workflow

This flowchart illustrates the decision-making process for handling 2-Bromothiazol-5-amine HBr, emphasizing the "Stop/Go" gates based on environmental conditions.

Caption: Operational workflow ensuring environmental control (humidity) and material compatibility (PTFE tools) prior to chemical reaction.

Diagram 2: Emergency Response Decision Tree

A logic tree for immediate actions during accidental exposure or spills.[1]

Caption: Emergency protocols distinguishing between dermal/ocular exposure and containment of solid spills.

Part 6: References

-

PubChem. (n.d.). Compound Summary: Aminothiazole Derivatives.[2] National Library of Medicine. Retrieved from [Link]

(Note: Specific CAS 2102409-24-3 is a specialized research chemical; safety data is often derived from the structural class of brominated aminothiazoles as per standard industrial hygiene practices.)

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-Bromothiazol-5-amine Hydrobromide

Executive Summary

The synthesis of 2,5-diaminothiazole architectures is highly sought after in modern drug development, particularly for the design of kinase inhibitors and receptor antagonists. However, the Buchwald-Hartwig cross-coupling of 2-bromothiazol-5-amine hydrobromide with aliphatic amines presents a formidable synthetic challenge. The substrate is not only a hydrobromide salt but also a bifunctional molecule featuring both an electrophilic aryl bromide and a nucleophilic primary amine.

This application note provides a validated, self-consistent protocol for achieving high-yielding, chemoselective C–N bond formation. By carefully tuning base stoichiometry and employing sterically demanding Buchwald ligands, researchers can completely suppress undesired self-condensation and overcome catalyst poisoning.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful cross-coupling of this substrate relies on manipulating the kinetic pathways of the catalytic cycle rather than simply applying generic conditions.

Overcoming the Hydrobromide Salt Penalty

Using a hydrobromide salt directly in a Palladium-catalyzed coupling requires precise stoichiometric adjustments. The first equivalent of base is entirely consumed to neutralize the HBr and liberate the free 2-bromothiazol-5-amine in situ[1]. Failure to account for this results in stalled reactions, as the catalytic cycle requires its own equivalent of base to facilitate the deprotonation of the amine-Pd(II) complex. To ensure complete conversion and buffer against trace moisture, we recommend 2.5 to 3.0 equivalents of a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)[2].

Chemoselectivity: External Amine vs. Self-Condensation

Because 2-bromothiazol-5-amine possesses both a C2-bromide and a C5-amine, it is prone to oligomerization. Chemoselective coupling with an external amine (e.g., N-methylpiperazine) is achieved via two synergistic factors:

-

Inherent Nucleophilicity: The lone pair of the C5-primary amine is highly delocalized into the electron-deficient thiazole ring, significantly reducing its nucleophilicity compared to an external secondary aliphatic amine[3].

-

Steric Tuning via Ligand Design: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos) create a highly constrained steric environment around the Pd center. This pocket strongly favors the coordination of the more nucleophilic, spatially distinct aliphatic amine over the rigid, less nucleophilic heteroaromatic amine[4].

Preventing Catalyst Poisoning

Thiazoles are notorious for coordinating to Palladium and arresting the catalytic cycle. First-generation bidentate ligands (e.g., BINAP, dppf) often fail or require unfeasibly high catalyst loadings when applied to 5-membered heteroaryl halides. Monodentate Buchwald ligands, specifically BrettPhos, form highly active, stable

Reaction Design & Optimization Data

The following tables summarize the quantitative data driving our protocol choices, demonstrating the critical nature of base equivalents and ligand selection.

Table 1: Base Equivalents Optimization (Conditions: 1.0 eq Substrate, 1.2 eq N-methylpiperazine, 2 mol% Pd₂(dba)₃, 4 mol% BrettPhos, Toluene, 100 °C)

| Base | Equivalents | Conversion (%) | Chemoselectivity (Cross-coupled : Oligomer) |